N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
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Overview
Description
. These compounds are characterized by a pyridazine ring substituted by a phenyl group.
Preparation Methods
The synthesis of N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the cyclization of a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases such as N,N-diisopropylethylamine (DIPEA) . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation.
Antibacterial Activity: Some derivatives of this compound have shown moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria.
Fluorescent Probes: The compound can be used in the development of fluorescent probes for biological imaging.
Polymer Science: It has applications in the synthesis of polymers for use in solar cells and other materials.
Mechanism of Action
The mechanism of action of N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits the activity of kinases like c-Met and VEGFR-2 by binding to their active sites . This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1,2,3-Triazole-Fused Pyrazines: These compounds also exhibit kinase inhibition and have applications in medicinal chemistry.
1,2,3-Triazolo[4,5-b]pyrazine: Known for its antibacterial activity and use in polymer science.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]acetamide: Another compound with similar structural features and biological activities.
The uniqueness of this compound lies in its specific inhibitory activity against c-Met and VEGFR-2, making it a promising candidate for cancer therapy .
Properties
Molecular Formula |
C18H20N6O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-benzyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H20N6O/c25-18(19-12-14-4-2-1-3-5-14)15-8-10-23(11-9-15)17-7-6-16-21-20-13-24(16)22-17/h1-7,13,15H,8-12H2,(H,19,25) |
InChI Key |
VTSBIGOMUNNMFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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